molecular formula C10H18O2S B13628402 3-Ethyl-1-(propylthio)cyclobutane-1-carboxylic acid

3-Ethyl-1-(propylthio)cyclobutane-1-carboxylic acid

Cat. No.: B13628402
M. Wt: 202.32 g/mol
InChI Key: ZLPUPIJLIKCCIV-UHFFFAOYSA-N
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Description

3-Ethyl-1-(propylthio)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C10H18O2S It is a cyclobutane derivative with an ethyl group at the 3-position and a propylthio group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(propylthio)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethylcyclobutanone with propylthiol in the presence of a strong acid catalyst to form the desired product. The reaction conditions often include:

  • Temperature: 50-70°C
  • Solvent: Anhydrous ethanol or methanol
  • Catalyst: Sulfuric acid or hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(propylthio)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The propylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperature0-25°C.

    Reduction: Lithium aluminum hydride; solventanhydrous ether; temperature0-25°C.

    Substitution: Nucleophiles such as amines or alcohols; solventacetonitrile; temperature25-50°C.

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted cyclobutane derivatives

Scientific Research Applications

3-Ethyl-1-(propylthio)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(propylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The propylthio group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors. The cyclobutane ring provides structural rigidity, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethylcyclobutanecarboxylic acid
  • 1-(Propylthio)cyclobutane-1-carboxylic acid
  • 3-Methyl-1-(propylthio)cyclobutane-1-carboxylic acid

Uniqueness

3-Ethyl-1-(propylthio)cyclobutane-1-carboxylic acid is unique due to the presence of both an ethyl group and a propylthio group on the cyclobutane ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H18O2S

Molecular Weight

202.32 g/mol

IUPAC Name

3-ethyl-1-propylsulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H18O2S/c1-3-5-13-10(9(11)12)6-8(4-2)7-10/h8H,3-7H2,1-2H3,(H,11,12)

InChI Key

ZLPUPIJLIKCCIV-UHFFFAOYSA-N

Canonical SMILES

CCCSC1(CC(C1)CC)C(=O)O

Origin of Product

United States

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